molecular formula C30H31N5O2 B14797856 6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one

6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one

Cat. No.: B14797856
M. Wt: 493.6 g/mol
InChI Key: VXNJFKPHXOAQEY-UHFFFAOYSA-N
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Description

6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[24]hept-4-en-7-one is a complex organic compound with a unique structure that includes a spirocyclic core, pyrrolidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the pyrrolidine and pyrazole groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the specific reaction, but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, as well as a ligand in coordination chemistry. Its unique structure allows for interesting interactions with metals and other compounds.

Biology

In biology, this compound may be studied for its potential as a drug candidate. Its interactions with biological molecules, such as proteins and nucleic acids, could lead to the development of new therapeutics.

Medicine

In medicine, the compound’s potential as a pharmaceutical agent is of great interest. Its ability to interact with specific molecular targets could make it useful in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique structural properties. It may also find applications in catalysis, where it could serve as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds, pyrrolidine derivatives, and pyrazole-containing molecules. Examples include:

  • Spiro[2.4]heptane derivatives
  • Pyrrolidine-based drugs
  • Pyrazole-containing ligands

Uniqueness

What sets 6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one apart is its unique combination of these structural elements, which can lead to distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C30H31N5O2

Molecular Weight

493.6 g/mol

IUPAC Name

6-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one

InChI

InChI=1S/C30H31N5O2/c1-33-19-26(16-31-33)23-4-2-21(3-5-23)22-6-8-24(9-7-22)27-32-30(13-14-30)29(37)35(27)18-20-12-15-34(17-20)28(36)25-10-11-25/h2-9,16,19-20,25H,10-15,17-18H2,1H3

InChI Key

VXNJFKPHXOAQEY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=NC5(CC5)C(=O)N4CC6CCN(C6)C(=O)C7CC7

Origin of Product

United States

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